- Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based ChalconesCurrent Topics in Medicinal Chemistry (Sharjah, 2019, 19(5), 356-375,
Cas no 94284-66-9 (1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one)

94284-66-9 structure
Nombre del producto:1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one
Número CAS:94284-66-9
MF:C7H10N2OS
Megavatios:170.232100009918
MDL:MFCD08236737
CID:798439
PubChem ID:22744116
1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Propiedades químicas y físicas
Nombre e identificación
-
- Ethanone,1-[4-methyl-2-(methylamino)-5-thiazolyl]-
- 1-(4-METHYL-2-(METHYLAMINO)THIAZOL-5-YL)ETHANONE
- 1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]ethanone
- 2-methylamino-4-methyl-5-acetylthiazole
- 5-acetyl-2-methylamino-4-methylthiazol
- 1-[4-METHYL-2-(METHYLAMINO)-1,3-THIAZOL-5-YL]ETHAN-1-ONE
- UDDDILVYEDVGMD-UHFFFAOYSA-N
- AB43889
- AK385680
- 1-(4-methyl-2-methylamino-thiazol-5-yl)ethanone
- 1-(4-methyl-2-methylamino-thiazol-5-yl)-ethanone
- 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one
- Ethanone, 1-[4-methyl-2-(methylamino)-5-thiazolyl]-
- 1-[4-METHY
- 1-[4-Methyl-2-(methylamino)-5-thiazolyl]ethanone (ACI)
- 1-(4-Methyl-2-methylaminothiazol-5-yl)ethanone
- 5-Acetyl-2-methylamino-4-methylthiazole
- 1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one
- CS-0059746
- DS-12936
- MFCD08236737
- AKOS006242417
- W18020
- DTXSID60628007
- EN300-2944924
- SCHEMBL1592594
- 94284-66-9
-
- MDL: MFCD08236737
- Renchi: 1S/C7H10N2OS/c1-4-6(5(2)10)11-7(8-3)9-4/h1-3H3,(H,8,9)
- Clave inchi: UDDDILVYEDVGMD-UHFFFAOYSA-N
- Sonrisas: O=C(C)C1=C(C)N=C(NC)S1
Atributos calculados
- Calidad precisa: 170.05100
- Masa isotópica única: 170.05138412g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 2
- Complejidad: 163
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.7
- Superficie del Polo topológico: 70.2
Propiedades experimentales
- Punto de ebullición: 281.9±32.0°C at 760 mmHg
- PSA: 70.23000
- Logp: 1.76880
1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Información de Seguridad
- Instrucciones de peligro: H302-H315-H319-H335
- Condiciones de almacenamiento:Keep in dark place,Inert atmosphere,Room temperature
1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Datos Aduaneros
- Código HS:2934100090
- Datos Aduaneros:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD51297-100mg |
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone |
94284-66-9 | 97% | 100mg |
¥126.0 | 2023-09-01 | |
Enamine | EN300-2944924-2.5g |
1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]ethan-1-one |
94284-66-9 | 95.0% | 2.5g |
$642.0 | 2025-03-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YL347-200mg |
1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one |
94284-66-9 | 97% | 200mg |
547.0CNY | 2021-07-12 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M65780-1g |
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one |
94284-66-9 | 1g |
¥1526.0 | 2021-09-08 | ||
Alichem | A059005401-250mg |
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone |
94284-66-9 | 97% | 250mg |
$264.60 | 2023-08-31 | |
Alichem | A059005401-1g |
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone |
94284-66-9 | 97% | 1g |
$661.50 | 2023-08-31 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M65780-100mg |
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one |
94284-66-9 | 100mg |
¥406.0 | 2021-09-08 | ||
Ambeed | A148115-100mg |
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone |
94284-66-9 | 98% | 100mg |
$20.0 | 2024-07-16 | |
Ambeed | A148115-250mg |
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone |
94284-66-9 | 95% | 250mg |
$42.0 | 2025-02-25 | |
Alichem | A059005401-100mg |
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone |
94284-66-9 | 97% | 100mg |
$162.74 | 2023-08-31 |
1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Métodos de producción
Métodos de producción 1
Condiciones de reacción
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Solvents: Acetone ; rt; 1.5 h, reflux
Referencia
- Novel (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones as potent antimicrobial agentsBioorganic & Medicinal Chemistry, 2011, 19(24), 7349-7356,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Methanol ; 4 h, rt
Referencia
- Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumor agentsEuropean Journal of Medicinal Chemistry, 2013, 70, 447-455,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Ethanol ; 4 h, rt
Referencia
- Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agentsEuropean Journal of Medicinal Chemistry, 2021, 214,,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Ethanol ; 4 h, rt
Referencia
- Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure-Activity Relationship, and Anticancer ActivitiesJournal of Medicinal Chemistry, 2013, 56(3), 640-659,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Methanol ; 3 h, rt
Referencia
- Preparation of N-(4-(4-methylthiazol-5-yl)pyrimidin-2-yl)-N-phenylamines as specific cyclin-dependent kinase inhibitors useful as antitumor agents, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Methanol ; 2 - 3 h, rt
Referencia
- Preparation of 4-heteroarylpyrimidines as specific cyclin-dependent kinase inhibitors for treating viruses, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Methanol ; rt → 0 °C; 0 - 5 °C; 2 h, 30 - 35 °C
Referencia
- Preparation of LS007 impurity compound and its application thereof, China, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Methanol ; 2 h, rt
Referencia
- 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological ActivityJournal of Medicinal Chemistry, 2004, 47(7), 1662-1675,
Métodos de producción 10
Condiciones de reacción
1.1 Solvents: Acetone ; rt; 1.5 h, reflux
Referencia
- Thiazole-based aminopyrimidines and N-phenylpyrazolines as potent antimicrobial agents: synthesis and biological evaluationMedChemComm, 2014, 5(7), 915-922,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Methanol ; 4 h, rt
Referencia
- Preparation of 7-(pyrimidin-2-ylamino)-2H-chromen-2-one derivatives as protein kinase inhibitors, China, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Solvents: Acetone ; reflux
Referencia
- Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents and Its Biological Evaluation and Molecular ModellingCurrent Topics in Medicinal Chemistry (Sharjah, 2021, 21(4), 258-268,
Métodos de producción 13
Condiciones de reacción
1.1 Solvents: Methanol ; 4 - 6 h, rt
Referencia
- Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase InhibitorsJournal of Medicinal Chemistry, 2010, 53(11), 4367-4378,
Métodos de producción 14
Condiciones de reacción
Referencia
- Thiazole derivatives, and pharmaceutical compositions comprising them, European Patent Organization, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Solvents: Acetone ; 1.5 h, reflux
Referencia
- Thiazole-based chalcones as potent antimicrobial agents. Synthesis and biological evaluationBioorganic & Medicinal Chemistry, 2011, 19(10), 3135-3140,
Métodos de producción 16
Condiciones de reacción
1.1 Solvents: Methanol ; 0 °C; 0 °C → rt; 4 h, rt
Referencia
- Dual Inhibition of Mnk2 and FLT3 for potential treatment of acute myeloid leukaemiaEuropean Journal of Medicinal Chemistry, 2017, 139, 762-772,
1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Raw materials
1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Preparation Products
1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Literatura relevante
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
94284-66-9 (1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one) Productos relacionados
- 2227206-12-2(tert-butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole-1-carboxylate)
- 886915-57-7(2-4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl-4,5-dimethyl-1,3-benzothiazole)
- 1261969-72-5(4-(4-Ethylphenyl)-2-hydroxybenzoic acid)
- 1179361-77-3(4,6-Dichloropicolinimidamide hydrochloride)
- 2089258-37-5(2-methyl-2-[(3,4,5-trifluorophenyl)methyl]pyrrolidine hydrochloride)
- 1805247-44-2(3-Bromo-5-(difluoromethyl)-6-methoxypyridine-2-carboxaldehyde)
- 941998-90-9(3-(ethanesulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide)
- 1859244-94-2(3-(1-ethyl-1H-1,2,4-triazol-5-yl)butanoic acid)
- 2639407-42-2(Tert-butyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-8-carboxylate)
- 389072-92-8(2-chloro-N-5-({(4-ethoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-5-nitrobenzamide)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:94284-66-9)1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one

Pureza:99%/99%/99%
Cantidad:1g/5g/10g
Precio ($):155.0/588.0/1076.0